EphA2 agonist 2
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Overview
Description
EphA2 agonist 2 is a selective agonist of the EphA2 receptor tyrosine kinase, which is part of the Eph receptor family. Eph receptors and their ligands, ephrins, play crucial roles in various biological processes, including cell-cell communication, tissue patterning, and neuronal development. EphA2 is particularly significant in cancer research due to its overexpression in various tumor types and its role in promoting tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EphA2 agonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Intermediate Compounds: This involves the use of specific reagents and catalysts under controlled conditions to form intermediate compounds.
Coupling Reactions: The intermediate compounds undergo coupling reactions to form the desired this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring consistency, efficiency, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
EphA2 agonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
EphA2 agonist 2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of EphA2 in tumor growth and metastasis and to develop targeted therapies for cancer treatment
Drug Delivery: This compound can be conjugated with chemotherapeutic drugs to enhance their delivery to tumor cells.
Cell Signaling Studies: It is used to investigate the signaling pathways mediated by EphA2 and their effects on cellular processes.
Biological Research: This compound is employed in studies related to cell-cell communication, tissue patterning, and neuronal development.
Mechanism of Action
EphA2 agonist 2 exerts its effects by binding to the EphA2 receptor, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes. The primary molecular targets and pathways involved include:
PI3K/Akt Pathway: Activation of this pathway promotes cell survival and proliferation.
Ras/ERK Pathway: This pathway is involved in cell growth and differentiation.
FAK Pathway: EphA2 activation inhibits FAK phosphorylation, impacting cell motility and viability.
Comparison with Similar Compounds
EphA2 agonist 2 is unique compared to other similar compounds due to its high selectivity and potency in targeting the EphA2 receptor. Similar compounds include:
Doxazosin: A small molecule agonist of EphA2 and EphA4, known for its ability to inhibit tumor cell migration.
123B9: A novel EphA2 agonist conjugated with paclitaxel for targeted chemotherapy delivery.
This compound stands out due to its ability to cross the blood-brain barrier and its potential for use in various therapeutic applications .
Properties
Molecular Formula |
C40H56N10O6 |
---|---|
Molecular Weight |
772.9 g/mol |
IUPAC Name |
1,12-bis[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]dodecane-1,12-dione |
InChI |
InChI=1S/C40H56N10O6/c1-53-31-23-27-29(25-33(31)55-3)43-39(45-37(27)41)49-19-15-47(16-20-49)35(51)13-11-9-7-5-6-8-10-12-14-36(52)48-17-21-50(22-18-48)40-44-30-26-34(56-4)32(54-2)24-28(30)38(42)46-40/h23-26H,5-22H2,1-4H3,(H2,41,43,45)(H2,42,44,46) |
InChI Key |
AXGMLJIZBIZLQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C5=NC6=CC(=C(C=C6C(=N5)N)OC)OC)N)OC |
Origin of Product |
United States |
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